![molecular formula C13H21NO B2525027 [6-(2,4-Dimethylpentan-3-yl)pyridin-3-yl]methanol CAS No. 2137771-46-9](/img/structure/B2525027.png)
[6-(2,4-Dimethylpentan-3-yl)pyridin-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-(2,4-Dimethylpentan-3-yl)pyridin-3-yl]methanol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DMPPM and has been synthesized using various methods.
Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis and characterization of nickel complexes with bidentate N,O-type ligands, including pyridinyl methanol derivatives, have been explored. These complexes have shown applications in catalytic oligomerization of ethylene, demonstrating significant activity and selectivity in producing dimers and trimers of ethylene (Kermagoret & Braunstein, 2008).
- Research on the synthesis, characterization, and modeling of stable radical functionalized monothiophenes includes the preparation of oligothiophenes bearing pyridinyl segments. These compounds exhibit stability in air and organic solvents, which could be important for applications in electronic materials (Chahma, Riopel, & Arteca, 2021).
Catalysis and Material Science
- Studies on dinuclear complexes with chloride-bridged octahedral complexes, including pyridinyl methanol ligands, have provided insights into their structure and potential uses in ethylene oligomerization, showing high catalytic efficiency (Kermagoret & Braunstein, 2008).
- Research on the experimental and statistical mechanical studies of heats of dilution of alkanols in pyridine derivatives has led to insights into molecular interactions, which are crucial for designing solvent systems in chemical processes (Heintz, Wandschneider, Lüning, & Marczak, 2006).
Advanced Applications
- Enantioselective Michael addition reactions facilitated by pyrrolidinemethanols have been studied for their efficiency in producing high-yield products. This research is significant for asymmetric synthesis, a key area in material science and pharmaceuticals (Lattanzi, 2006).
Propriétés
IUPAC Name |
[6-(2,4-dimethylpentan-3-yl)pyridin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-9(2)13(10(3)4)12-6-5-11(8-15)7-14-12/h5-7,9-10,13,15H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHBHHOVZGKSHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC=C(C=C1)CO)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2524944.png)
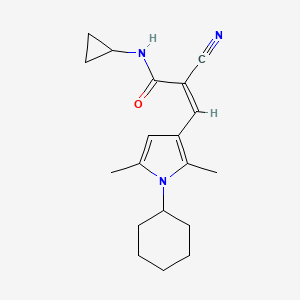
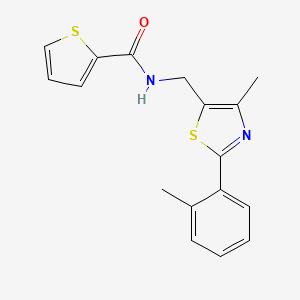
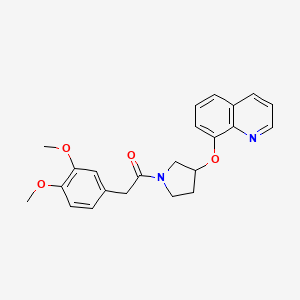
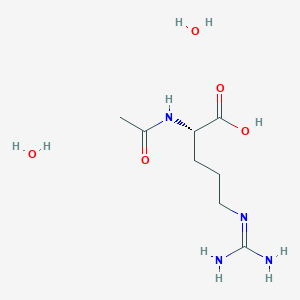
![N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide](/img/structure/B2524950.png)
![4-[4-(4-Fluorophenoxy)-3-nitrophenyl]-2-oxo-3-(quinolin-2-yl)but-3-enoic acid](/img/structure/B2524954.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2524955.png)
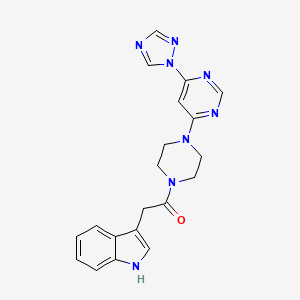
![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2524962.png)
![Tert-butyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2524963.png)
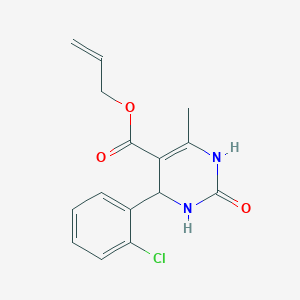
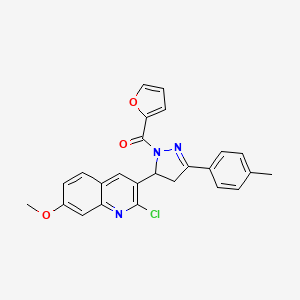
![2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene](/img/structure/B2524967.png)